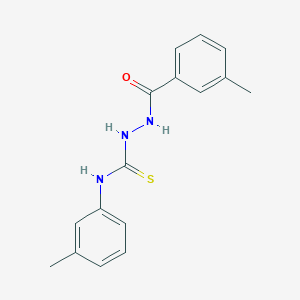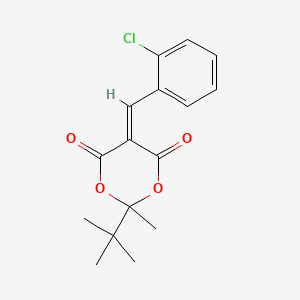
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as DCB, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DCB has been studied extensively for its applications in various fields such as chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. It has also been shown to bind to certain receptors such as the GABA-A receptor.
Biochemical and Physiological Effects
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of certain enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is toxic and must be handled with care. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of new synthetic methods for 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. Another area of research is the study of the biological activities of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. This includes the study of the mechanism of action, the identification of new cellular targets, and the development of new therapeutic applications. Additionally, the development of new fluorescent probes based on 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is an area of research with potential applications in imaging and sensing.
Synthesemethoden
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction process. The first step involves the reaction between tert-butyl acetoacetate and 2-chlorobenzaldehyde to form 2-tert-butyl-5-(2-chlorobenzylidene)-1,3-dioxane-4,6-dione. The second step involves the reaction between the intermediate product and methylmagnesium bromide to form 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis method of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and natural products. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-15(2,3)16(4)20-13(18)11(14(19)21-16)9-10-7-5-6-8-12(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKGVDHHBPRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
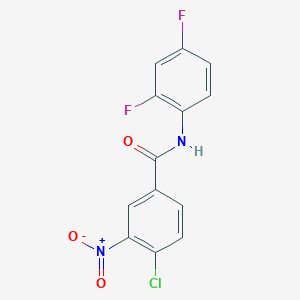
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
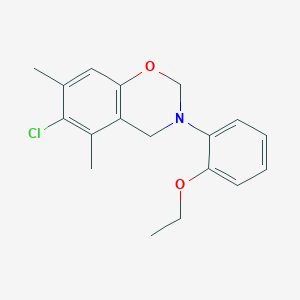
![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)
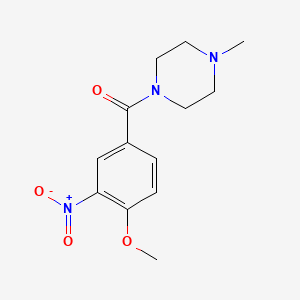
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
